N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride
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Overview
Description
N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride: is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride typically involves the reaction of N,N,N-trimethylethanolamine with isopropyl sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized forms of the compound.
Hydrolysis: Products include the corresponding alcohol and sulfonic acid.
Scientific Research Applications
N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride is used in various fields:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Used in formulations of cleaning agents, personal care products, and as an antistatic agent.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles that can encapsulate hydrophobic substances. This property is utilized in various applications, from cleaning agents to drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]ethan-1-aminium chloride: Similar structure but lacks the sulfonyl group.
N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}propan-1-aminium chloride: Similar but with a different alkyl chain length.
Uniqueness
N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride is unique due to the presence of both the quaternary ammonium group and the sulfonyl ester linkage, which confer distinct surfactant properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62872-86-0 |
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Molecular Formula |
C8H20ClNO3S |
Molecular Weight |
245.77 g/mol |
IUPAC Name |
trimethyl(2-propan-2-yloxysulfonylethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO3S.ClH/c1-8(2)12-13(10,11)7-6-9(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RGKRYUYJSXHKCL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OS(=O)(=O)CC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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